MitoPQ

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

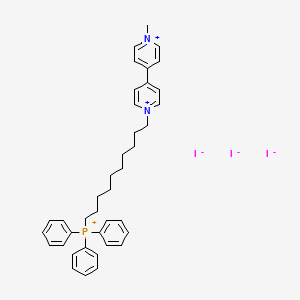

It is composed of a lipophilic triphenylphosphonium cation conjugated to paraquat, which induces mitochondrial superoxide production via redox cycling at the complex I flavin site . This compound is particularly valuable for studying mitochondrial superoxide generation and its role in redox biology.

Wirkmechanismus

Target of Action

MitoPQ, also known as MitoParaquat, is a mitochondria-targeted redox cycler . Its primary target is the mitochondria, the organelles inside cells that provide energy for life processes . This compound is designed to selectively increase superoxide production within mitochondria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway within the mitochondria . This pathway is responsible for the production of adenosine triphosphate (ATP), the primary energy currency of the cell . By increasing superoxide production, this compound can influence the balance of reactive oxygen species within the cell, potentially impacting various cellular processes .

Pharmacokinetics

MitoQ primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain

Result of Action

The primary result of this compound’s action is the increased production of superoxide within the mitochondria . This can lead to an increase in oxidative stress within the cell, which has the potential to cause damage to cellular structures and DNA . In some contexts, this increase in oxidative stress could potentially be beneficial, such as in the treatment of certain diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive oxygen species or antioxidants in the cell can impact the balance of oxidative stress and thus the overall effect of this compound . Additionally, factors such as pH, temperature, and the presence of other drugs or substances could potentially influence the stability and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

MitoPQ plays a crucial role in biochemical reactions by producing superoxide through redox cycling at the flavin site of complex I within mitochondria. This selective increase in superoxide production is achieved due to the lipophilic triphenylphosphonium cation, which drives the accumulation of this compound in the mitochondrial matrix . This compound interacts with several biomolecules, including complex I of the electron transport chain, where it induces redox cycling and superoxide production . This interaction is essential for studying the effects of mitochondrial superoxide on cellular processes and redox signaling.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In C2C12 myoblasts, this compound enhances mitochondrial reactive oxygen species production in a dose- and time-dependent manner . It also influences cell signaling pathways and gene expression by increasing the expression of manganese superoxide dismutase (MnSOD) at lower doses and decreasing it at higher doses . Additionally, this compound induces cell death in HCT-116 cells, highlighting its impact on cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its accumulation in the mitochondrial matrix, driven by the membrane potential. Once inside the mitochondria, this compound undergoes redox cycling at the flavin site of complex I, leading to the production of superoxide . This superoxide production can influence various cellular processes, including enzyme inhibition or activation and changes in gene expression. The selective increase in mitochondrial superoxide production makes this compound a valuable tool for studying redox biology and mitochondrial function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under specific storage conditions, such as at -80°C for up to six months and at -20°C for up to one month . Over time, this compound can induce long-term effects on cellular function, including sustained increases in mitochondrial superoxide production and alterations in cellular metabolism . These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound increases the expression of manganese superoxide dismutase, while at higher doses, it decreases its expression . Additionally, this compound can induce toxic or adverse effects at high doses, highlighting the importance of dosage optimization in experimental studies . These dosage effects are essential for understanding the threshold and toxic effects of this compound in vivo.

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial superoxide production. It interacts with complex I of the electron transport chain, where it undergoes redox cycling to produce superoxide . This interaction affects metabolic flux and metabolite levels within the mitochondria, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for studying the role of mitochondrial superoxide in cellular processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the mitochondrial membrane potential. The lipophilic triphenylphosphonium cation facilitates its accumulation in the mitochondrial matrix, where it exerts its effects . This selective transport and distribution are essential for studying the localized effects of this compound on mitochondrial function and redox biology.

Subcellular Localization

This compound is primarily localized within the mitochondrial matrix due to its interaction with the mitochondrial membrane potential . This subcellular localization is crucial for its activity and function, as it allows this compound to selectively increase superoxide production within mitochondria. Understanding the subcellular localization of this compound is essential for studying its role in mitochondrial function and redox signaling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

MitoPQ is synthesized by conjugating paraquat with a lipophilic triphenylphosphonium cation. The synthesis involves the following steps:

Preparation of Triphenylphosphonium Cation: The triphenylphosphonium cation is prepared by reacting triphenylphosphine with an alkyl halide.

Conjugation with Paraquat: The prepared triphenylphosphonium cation is then conjugated with paraquat under specific reaction conditions to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Preparation of Reagents: Large quantities of triphenylphosphine and alkyl halides are prepared.

Controlled Reaction Conditions: The conjugation reaction is carried out under controlled conditions to ensure high yield and purity.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

MitoPQ undergoes several types of chemical reactions, including:

Oxidation: this compound induces superoxide production via redox cycling at the complex I flavin site.

Reduction: The compound can be reduced back to its original state after the oxidation process.

Substitution: This compound can undergo substitution reactions where the triphenylphosphonium cation is replaced with other cations.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Oxygen and other oxidizing agents are used to facilitate the oxidation process.

Reducing Agents: Reducing agents such as sodium borohydride are used to revert this compound to its original state.

Major Products

The major products formed from these reactions include:

Superoxide: The primary product of the oxidation reaction is superoxide.

Reduced this compound: The reduction reaction yields the original this compound compound.

Wissenschaftliche Forschungsanwendungen

MitoPQ has a wide range of scientific research applications, including:

Chemistry

Redox Biology: this compound is used to study the role of mitochondrial superoxide generation in redox biology.

Catalysis: It serves as a catalyst in various redox reactions.

Biology

Cellular Investigations: this compound is used to investigate the role of mitochondrial superoxide in cellular processes.

T-Cell Differentiation: It enhances mitochondrial reactive oxygen species production in T-cell culture to study its influence on T-cell differentiation.

Medicine

Disease Models: this compound is used to replicate metabolic and neurodegenerative disease traits in experimental models.

Therapeutic Research: It is utilized in research focused on developing therapies for diseases involving mitochondrial dysfunction.

Industry

Antioxidant Studies: this compound is employed in studies aimed at developing new antioxidants.

Drug Development: It is used in the development of drugs targeting mitochondrial dysfunction.

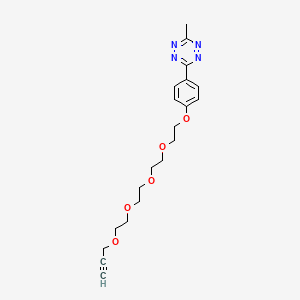

Vergleich Mit ähnlichen Verbindungen

MitoPQ ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es sich spezifisch auf Mitochondrien konzentriert und eine hohe Wirksamkeit bei der Induktion der Superoxidproduktion aufweist. Einige ähnliche Verbindungen umfassen:

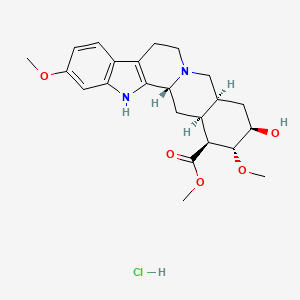

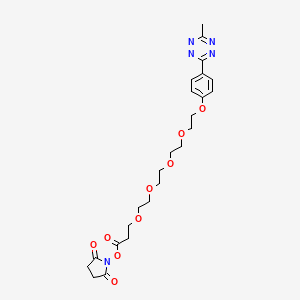

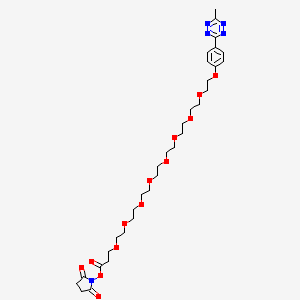

Mitochinon (MitoQ): Ein mitochondrien-gerichtetes Antioxidans, das ebenfalls auf Mitochondrien abzielt, aber hauptsächlich als Antioxidans und nicht als Redox-Cycler wirkt.

This compound zeichnet sich durch seine Fähigkeit aus, die Superoxidproduktion in Mitochondrien selektiv zu erhöhen, was es zu einem wertvollen Werkzeug für die Untersuchung der mitochondrialen Funktion und damit zusammenhängender Krankheiten macht.

Eigenschaften

IUPAC Name |

10-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decyl-triphenylphosphanium;triiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46N2P.3HI/c1-40-30-25-35(26-31-40)36-27-32-41(33-28-36)29-17-6-4-2-3-5-7-18-34-42(37-19-11-8-12-20-37,38-21-13-9-14-22-38)39-23-15-10-16-24-39;;;/h8-16,19-28,30-33H,2-7,17-18,29,34H2,1H3;3*1H/q+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZZGHKENAZYTD-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-].[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46I3N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.